molecular formula C54H30N6O12 B13728566 4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid

4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid

Cat. No.: B13728566
M. Wt: 954.8 g/mol
InChI Key: YJEUESGCLXXHKA-UHFFFAOYSA-N
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Description

4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[124002,708,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid is a complex organic compound that belongs to the family of porphyrin derivatives Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid involves multiple steps. One common method includes the reaction of tetrakis(4-carboxyphenyl)porphyrin with various amines and hydrazides through amide bond formation . The reaction conditions typically involve the use of N,N′-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylethylamine (DIPEA) as coupling agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated synthesis and purification techniques would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the peripheral carboxyphenyl groups.

    Reduction: Reduction reactions can occur at the central porphyrin ring.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common at the carboxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazides .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced porphyrin derivatives .

Mechanism of Action

The mechanism of action of 4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid primarily involves its ability to generate singlet oxygen upon light irradiation. This singlet oxygen can react with various biological molecules, leading to cell damage and death . The compound targets cellular components like lipids, proteins, and nucleic acids, disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid is unique due to its complex structure and enhanced photophysical properties. Its ability to generate singlet oxygen efficiently makes it a superior photosensitizer compared to other similar compounds .

Properties

Molecular Formula

C54H30N6O12

Molecular Weight

954.8 g/mol

IUPAC Name

4-[5,10,11,16,17-pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid

InChI

InChI=1S/C54H30N6O12/c61-49(62)31-13-1-25(2-14-31)37-38(26-3-15-32(16-4-26)50(63)64)56-44-43(55-37)45-47(59-40(28-7-19-34(20-8-28)52(67)68)39(57-45)27-5-17-33(18-6-27)51(65)66)48-46(44)58-41(29-9-21-35(22-10-29)53(69)70)42(60-48)30-11-23-36(24-12-30)54(71)72/h1-24H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)

InChI Key

YJEUESGCLXXHKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C4C(=C5C(=C3N=C2C6=CC=C(C=C6)C(=O)O)N=C(C(=N5)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)N=C(C(=N4)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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